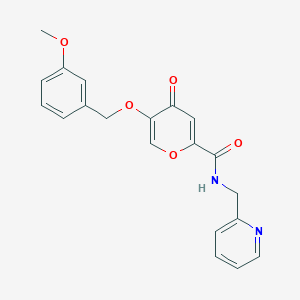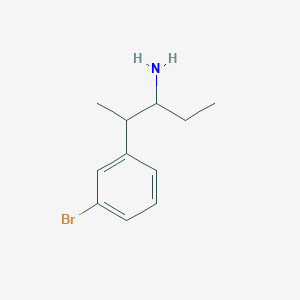
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as Emetine, is a naturally occurring alkaloid that is extracted from the roots of the ipecacuanha plant. It has been used for centuries as an emetic to induce vomiting, and as an antiprotozoal agent to treat amoebic dysentery. However, recent scientific research has shown that Emetine has a wide range of other potential applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of Emetine is not fully understood, but it is known to target multiple cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit protein synthesis by binding to the ribosome, which is essential for the growth and proliferation of cancer cells. Emetine has also been shown to activate the unfolded protein response (UPR) pathway, which plays a critical role in the regulation of cellular stress and survival.
Biochemical and Physiological Effects:
Emetine has a number of biochemical and physiological effects on cells. It has been shown to induce autophagy, a process by which cells break down and recycle damaged components. Emetine has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. These effects contribute to the anti-cancer properties of Emetine.
Avantages Et Limitations Des Expériences En Laboratoire
Emetine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive candidate for screening assays. Emetine has also been shown to have a broad spectrum of activity against cancer cells, making it a useful tool for studying cancer biology. However, Emetine also has some limitations for lab experiments. It is highly toxic and can cause cell death at low concentrations, making it difficult to use in some assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Emetine. One area of interest is the development of Emetine derivatives with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to Emetine treatment. Finally, there is interest in exploring the potential use of Emetine in combination with other cancer therapies to enhance their effectiveness.
Méthodes De Synthèse
Emetine can be synthesized using a variety of methods, including extraction from the ipecacuanha plant, chemical synthesis, and semi-synthesis. The most commonly used method is semi-synthesis, which involves the modification of the natural compound to produce derivatives with improved properties. This method is preferred as it is more cost-effective and allows for the production of larger quantities of Emetine.
Applications De Recherche Scientifique
Emetine has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, and pancreatic cancer cells. Emetine has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-4-18-6-5-15-7-8(12-11(15)19-3)14(2)10(17)13-9(7)16/h4-6H2,1-3H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPMKXUYCPZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)
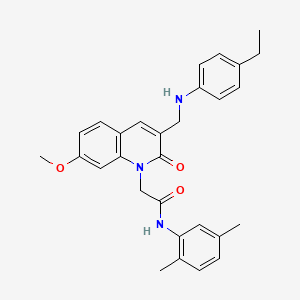
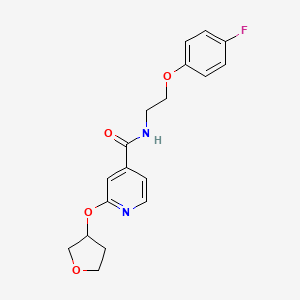


![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)
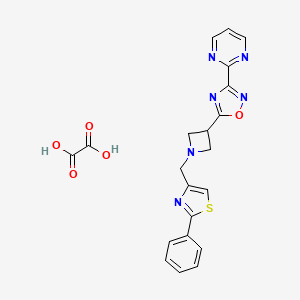
![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)
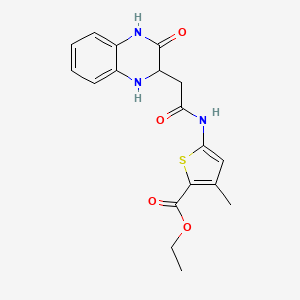
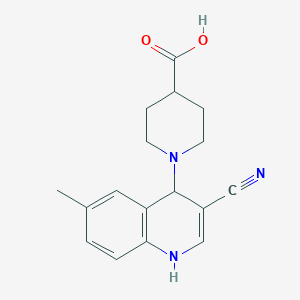
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)
![4-propyl-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2790793.png)
